Regiochemical Specificity in HIV-1 gp120 Inhibitor Synthesis: Comparing Cytotoxicity and Selectivity of 1,3-Benzodioxolyl Pyrroles
In a study of 1,3-benzodioxolyl pyrrole-based HIV-1 entry inhibitors, the lead compound NBD-14110, which incorporates the 1,3-benzodioxolyl moiety characteristic of the target compound, demonstrated a ~1.7-fold improvement in cytotoxicity (CC50) and an enhanced antiviral selectivity index (SI) compared to the control inhibitor NBD-14113 [1]. This contrasts sharply with attempts to introduce different regioisomeric or bioisosteric substitutions, where compounds like NBD-14111 lost antiviral activity entirely. The specific 3-substitution pattern on the pyrrole is critical for maintaining this activity, as analogues with alternative substitution patterns failed to achieve the same balance of potency and reduced toxicity [1].
| Evidence Dimension | Antiviral Selectivity Index (SI) Improvement |
|---|---|
| Target Compound Data | NBD-14110 showed a ~1.7-fold improvement in CC50 and an increased SI (selectivity index) over the control. |
| Comparator Or Baseline | Control inhibitor NBD-14113 (baseline SI). Analog NBD-14111 (complete loss of activity). |
| Quantified Difference | ~1.7-fold improvement in cytotoxicity profile; SI increased vs. control; NBD-14111 showed no activity. |
| Conditions | Single-cycle and multi-cycle HIV-1 ENV-pseudovirus assays in TZM-bl cells. |
Why This Matters
Procurement of the correct 3-substituted regioisomer ensures retention of a desirable pharmacological scaffold with a proven ~1.7-fold selectivity advantage, which is obliterated by incorrect isomeric substitution.
- [1] Curreli F, Belov DS, Ahmed S, Ramesh RR, Kurkin AV, Altieri A, Debnath AK. Synthesis, Antiviral Activity, and Structure-Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120. ChemMedChem. 2018 Nov 6;13(21):2332-2348. View Source
